N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a heterocyclic compound featuring a benzo[b][1,4]thiazepine core modified with a sulfone group (1,1-dioxido), a 4-oxo substituent, and a 3,4-dimethoxyphenyl moiety. This structure combines a seven-membered thiazepine ring with electron-withdrawing sulfone and ketone groups, which may influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-benzyl-2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-33-21-13-12-19(14-22(21)34-2)24-15-26(30)28(20-10-6-7-11-23(20)35(24,31)32)17-25(29)27-16-18-8-4-3-5-9-18/h3-14,24H,15-17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUQTYPSBBKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound belonging to the class of benzothiazepines. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a benzothiazepine core which is known for diverse pharmacological properties.
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines including human colon cancer (HT29) and prostate cancer (DU145). The MTT assay demonstrated a dose-dependent reduction in cell viability, suggesting potential cytotoxic effects against these cancer types .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 15 | Induction of apoptosis via mitochondrial pathway |
| DU145 | 20 | Inhibition of EGFR signaling pathway |
2. Antimicrobial Activity
Benzothiazepine derivatives have been reported to possess antimicrobial properties. Research indicates that N-benzyl derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanisms through which N-benzyl derivatives exert their biological effects include:
- EGFR Inhibition : Molecular docking studies have shown that the compound interacts with the EGFR tyrosine kinase domain, which is crucial in cancer cell proliferation and survival .
- Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, leading to increased cell death.
Case Studies
A notable study investigated the effects of N-benzyl derivatives on various cancer models. The findings highlighted:
- In Vivo Efficacy : In murine models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
- Safety Profile : Toxicological assessments indicated a favorable safety margin with minimal side effects at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous heterocycles:
Structural and Functional Analysis:
Heterocycle Size and Electronic Effects: The seven-membered thiazepine core in the target compound introduces conformational flexibility compared to five- or six-membered analogs (e.g., thiazolidinone or benzothiazine). In contrast, the tetrazole-containing analog () lacks a sulfur atom but incorporates a nitrogen-rich tetrazole ring, which may improve π-π stacking interactions in biological systems .
Substituent Influence: The 3,4-dimethoxyphenyl group in the target compound and its tetrazole analog provides electron-donating methoxy substituents, which could enhance membrane permeability compared to the dimethylphenylimino group in the thiazolidinone derivative () . The benzyl-acetamide side chain in the target compound contrasts with the ester linkage in oxadiazole derivatives (), suggesting differences in hydrolysis susceptibility and bioavailability .
Synthetic Considerations :
- Synthesis of the target compound likely involves coupling reactions similar to those in and , where cesium carbonate and DMF are used for nucleophilic substitutions. However, the sulfone group may require additional oxidation steps, as seen in sulfone-containing heterocycles .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:
- Thiazolidinones () are known for antimicrobial and antidiabetic activities, implying that the target compound’s thiazepine core could be optimized for similar applications .
- Oxadiazole-containing oxazin derivatives () highlight the role of heteroaromatic substituents in enhancing metabolic stability, a feature relevant to the sulfone group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
